molecular formula C16H17F3N2OS B2626567 3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1234901-25-7

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Cat. No.: B2626567
CAS No.: 1234901-25-7
M. Wt: 342.38
InChI Key: WMCWAROVURLFGF-UHFFFAOYSA-N
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Description

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a phenethyl group, a thiophen-3-ylmethyl group, and a trifluoroethyl group attached to a urea backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea typically involves the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as phenethylamine, thiophen-3-ylmethyl chloride, and 2,2,2-trifluoroethyl isocyanate.

    Formation of Urea Derivative: The intermediate compounds are then reacted under controlled conditions to form the desired urea derivative. For example, phenethylamine can be reacted with thiophen-3-ylmethyl chloride in the presence of a base to form an intermediate, which is subsequently reacted with 2,2,2-trifluoroethyl isocyanate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, acids, and bases under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.

Scientific Research Applications

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    3-Phenethyl-1-(thiophen-2-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure with a thiophen-2-ylmethyl group instead of thiophen-3-ylmethyl.

    3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)thiourea: Similar structure with a thiourea backbone instead of urea.

Uniqueness

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.

Biological Activity

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound involves the reaction of phenethylamine derivatives with thiophene and trifluoroethyl isocyanate. The process typically employs standard organic synthesis techniques including reflux and purification through chromatography. Detailed synthetic routes are often outlined in research articles focusing on urea derivatives .

Antimicrobial Activity

Research indicates that urea derivatives exhibit a broad spectrum of antimicrobial properties. Compounds similar to this compound have shown significant activity against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Similar Urea Derivative0.5Staphylococcus aureus
Similar Urea Derivative1.0Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, related urea compounds have demonstrated cytotoxic effects on several cancer cell lines including breast and lung cancer cells. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

Compounds containing thiophene moieties have been noted for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The exact pathways involve modulation of NF-kB signaling and other inflammatory mediators.

Case Studies

Several case studies highlight the efficacy of urea derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a related urea derivative against multi-drug resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth at low concentrations.
  • Case Study on Anticancer Activity : In another study focusing on breast cancer cell lines, the compound exhibited a GI50 value indicating potent anticancer activity compared to standard chemotherapeutics.

Research Findings

Recent findings from various studies emphasize the importance of structural modifications in enhancing biological activity:

  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiophene ring or the phenethyl group can significantly affect the biological activity of urea derivatives. For instance, introducing electron-withdrawing groups can enhance antimicrobial potency .

Properties

IUPAC Name

3-(2-phenylethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2OS/c17-16(18,19)12-21(10-14-7-9-23-11-14)15(22)20-8-6-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCWAROVURLFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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